Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate
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Overview
Description
Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate is a heterocyclic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spiro structure imparts unique chemical and physical properties, making it a valuable building block for the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, followed by the formation of the four-membered ring . This approach utilizes readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, esterification, and purification through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound shares a similar spiro structure and is used in the preparation of azaspirocycle derivatives.
2-Oxa-6-azaspiro[3.3]heptane: This compound has a smaller ring size but similar chemical properties.
Uniqueness
Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate is unique due to its specific spiro structure and the presence of an ester functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 2-oxa-7-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-8(11)7-3-9(4-10-7)5-12-6-9/h7,10H,2-6H2,1H3 |
InChI Key |
ZKUDIKVJRMLYNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CN1)COC2 |
Origin of Product |
United States |
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